CSF1R Selectivity vs Pexidartinib
ARRY-382 is a highly selective CSF1R inhibitor, demonstrating minimal activity against other kinases. In contrast, the FDA-approved CSF1R inhibitor Pexidartinib (PLX3397) is a potent multi-kinase inhibitor with significant activity against c-KIT and FLT3 . While direct head-to-head data is not available, a cross-study comparison of selectivity profiles shows that ARRY-382 achieves >100-fold selectivity for CSF1R over c-KIT and PDGFR, whereas Pexidartinib has an IC50 of 129 nM for c-KIT and 160 nM for FLT3, indicating off-target inhibition at therapeutic concentrations .
| Evidence Dimension | Selectivity for CSF1R over other kinases (c-KIT/FLT3) |
|---|---|
| Target Compound Data | IC50 for c-KIT and PDGFR is >100-fold higher than for CSF1R (9 nM), indicating minimal inhibition. |
| Comparator Or Baseline | Pexidartinib (PLX3397) has an IC50 of 129 nM for c-KIT and 160 nM for FLT3. |
| Quantified Difference | ARRY-382 is highly selective; Pexidartinib is a potent multi-kinase inhibitor with clinically relevant off-target activity. |
| Conditions | Biochemical kinase inhibition assays. |
Why This Matters
Superior selectivity reduces the risk of off-target toxicities, particularly hepatotoxicity linked to c-KIT inhibition, making ARRY-382 a preferred tool for long-term immunology studies or combination therapies where a clean safety profile is paramount.
